Lipophilicity Benchmarking: Enhanced LogP Relative to Non-Fluorinated and Mono-Fluorinated Biphenylamine Analogs
The target compound exhibits a calculated XLogP3-AA value of 3.9, which is substantially higher than non-fluorinated 4-aminobiphenyl (XLogP3 ≈ 2.8) and significantly exceeds mono-fluorinated analogs lacking the trifluoromethyl group (e.g., 4'-fluoro-[1,1'-biphenyl]-4-amine, estimated XLogP3 ≈ 3.2) [1]. This elevated lipophilicity is directly attributable to the synergistic presence of both the 4'-fluoro and 3'-trifluoromethyl substituents .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 4-Aminobiphenyl (unsubstituted): XLogP3 ≈ 2.8; 4'-Fluoro-[1,1'-biphenyl]-4-amine: estimated XLogP3 ≈ 3.2 |
| Quantified Difference | ΔXLogP3 ≈ +1.1 vs. unsubstituted; ΔXLogP3 ≈ +0.7 vs. mono-fluorinated analog |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Increased lipophilicity correlates with enhanced membrane permeability and altered tissue distribution in biological systems, directly impacting compound selection for cell-based assays or in vivo studies where passive diffusion is a critical parameter.
- [1] PubChem. Compound Summary for CID 26597797, 4-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline. National Center for Biotechnology Information. Retrieved April 2026. View Source
